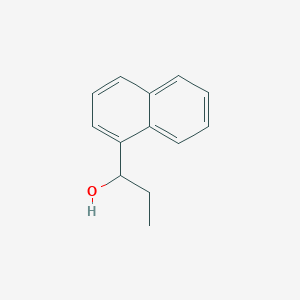
tert-Butyl a-amino-cyclopropaneacetate
Vue d'ensemble
Description
tert-Butyl a-amino-cyclopropaneacetate: is an organic compound that features a tert-butyl group, an amino group, and a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Transesterification: One common method involves the transesterification of an α-substituted acetoacetate with tert-butyl alcohol.
tert-Butylation: Another method involves the tert-butylation of carboxylic acids and alcohols using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.
Industrial Production Methods: Industrial production often utilizes similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality tert-butyl a-amino-cyclopropaneacetate.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl a-amino-cyclopropaneacetate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl group can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine:
Drug Development:
Biocatalysis: Used in biocatalytic processes due to its stability and reactivity.
Industry:
Agrochemicals: Used in the synthesis of agrochemicals.
Polymers: Incorporated into polymer synthesis for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl a-amino-cyclopropaneacetate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: Shares the tert-butyl group but lacks the amino and cyclopropane functionalities.
Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.
Uniqueness:
Structural Complexity: The combination of a tert-butyl group, an amino group, and a cyclopropane ring makes tert-butyl a-amino-cyclopropaneacetate unique.
Reactivity: The presence of these functional groups allows for a wide range of chemical reactions and applications.
Propriétés
IUPAC Name |
tert-butyl 2-amino-2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUQSNWLGMSEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259503 | |
| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159871-54-2 | |
| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159871-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


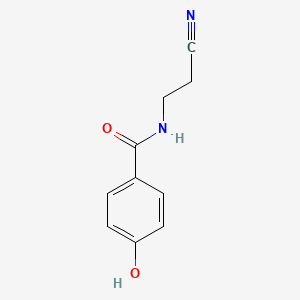
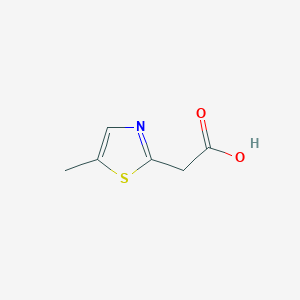
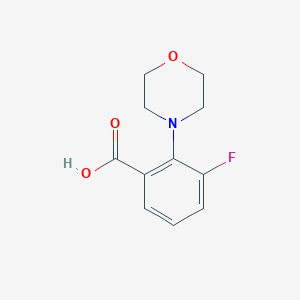
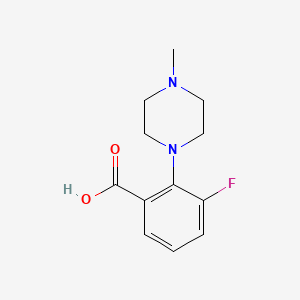
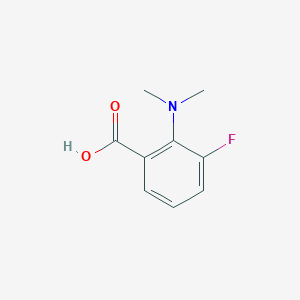



![2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7868005.png)

